molecular formula C12H27B3O3 B085003 Boroxin, tris(1,1-dimethylethyl)- CAS No. 13155-00-5

Boroxin, tris(1,1-dimethylethyl)-

Cat. No. B085003
CAS RN: 13155-00-5
M. Wt: 251.8 g/mol
InChI Key: CCTMXYGSJPAZRS-UHFFFAOYSA-N
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Description

Boroxin, tris(1,1-dimethylethyl)- is a boron-containing compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of boroxin is not fully understood, but it is believed to involve the inhibition of enzymes that play a role in various biological processes. For example, boroxin derivatives have been shown to inhibit the activity of proteasomes, which are involved in protein degradation, and glycosidases, which are involved in carbohydrate metabolism.

Biochemical And Physiological Effects

Studies have shown that boroxin derivatives can have various biochemical and physiological effects, depending on the specific compound and the target enzyme. For example, boroxin derivatives that inhibit proteasomes have been shown to induce apoptosis in cancer cells and reduce inflammation in animal models of arthritis. Boroxin derivatives that inhibit glycosidases have been shown to reduce blood glucose levels in animal models of diabetes.

Advantages And Limitations For Lab Experiments

One advantage of using boroxin in lab experiments is its relatively simple synthesis method. Additionally, boroxin derivatives can be easily modified to fine-tune their properties for specific applications. However, one limitation is the potential toxicity of boron-containing compounds, which can limit their use in certain applications.

Future Directions

There are several potential future directions for research on boroxin, including:
1. Developing boroxin derivatives with improved selectivity and potency for specific enzyme targets.
2. Studying the potential applications of boroxin in nanotechnology, such as in the synthesis of boron-containing nanoparticles.
3. Investigating the potential use of boroxin derivatives as imaging agents for cancer diagnosis.
4. Exploring the potential applications of boroxin in agriculture, such as in the development of boron-containing fertilizers.
5. Studying the potential use of boroxin derivatives in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Conclusion:
In conclusion, boroxin, tris(1,1-dimethylethyl)- is a boron-containing compound that has potential applications in various fields, including medicinal chemistry, materials science, and catalysis. Its mechanism of action involves the inhibition of enzymes that play a role in various biological processes, and it has been shown to have various biochemical and physiological effects. While there are limitations to its use in certain applications, there are several potential future directions for research on boroxin.

Synthesis Methods

Boroxin, tris(1,1-dimethylethyl)- can be synthesized through the reaction of boric acid with tert-butanol in the presence of a catalyst. The resulting compound is a white crystalline solid that is soluble in organic solvents such as dichloromethane and chloroform.

Scientific Research Applications

Boroxin has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, boroxin derivatives have been shown to exhibit anticancer, antiviral, and antibacterial activities. In materials science, boroxin has been used as a precursor for the synthesis of boron-containing polymers and ceramics. In catalysis, boroxin has been studied as a catalyst for various organic reactions.

properties

CAS RN

13155-00-5

Product Name

Boroxin, tris(1,1-dimethylethyl)-

Molecular Formula

C12H27B3O3

Molecular Weight

251.8 g/mol

IUPAC Name

2,4,6-tritert-butyl-1,3,5,2,4,6-trioxatriborinane

InChI

InChI=1S/C12H27B3O3/c1-10(2,3)13-16-14(11(4,5)6)18-15(17-13)12(7,8)9/h1-9H3

InChI Key

CCTMXYGSJPAZRS-UHFFFAOYSA-N

SMILES

B1(OB(OB(O1)C(C)(C)C)C(C)(C)C)C(C)(C)C

Canonical SMILES

B1(OB(OB(O1)C(C)(C)C)C(C)(C)C)C(C)(C)C

Origin of Product

United States

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